molecular formula C10H5ClN2O2 B13218534 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile

Cat. No.: B13218534
M. Wt: 220.61 g/mol
InChI Key: SXAICEVEKAUSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of 2,4-dihydroxyquinoline with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,4-Dihydroxyquinoline+Cyanogen ChlorideThis compound\text{2,4-Dihydroxyquinoline} + \text{Cyanogen Chloride} \rightarrow \text{this compound} 2,4-Dihydroxyquinoline+Cyanogen Chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Camptothecin: An anticancer agent derived from quinoline.

Uniqueness

5-Chloro-2,4-dihydroxyquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClN2O2/c11-6-2-1-3-7-8(6)9(14)5(4-12)10(15)13-7/h1-3H,(H2,13,14,15)

InChI Key

SXAICEVEKAUSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C(=O)N2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.